molecular formula C9H6N2O3 B1367308 [1,3]Dioxolo[4,5-g]cinnolin-4-ol CAS No. 28657-76-3

[1,3]Dioxolo[4,5-g]cinnolin-4-ol

Cat. No. B1367308
CAS RN: 28657-76-3
M. Wt: 190.16 g/mol
InChI Key: JYLILOXPNNBOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,3]Dioxolo[4,5-g]cinnolin-4-ol is a heterocyclic compound that has attracted the attention of researchers due to its potential applications in various fields. This compound has a unique structure that makes it suitable for use in drug discovery, material science, and other areas. In

Scientific Research Applications

[1,3]Dioxolo[4,5-g]cinnolin-4-ol has been extensively studied for its potential applications in drug discovery. This compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. It acts by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. In addition, [1,3]Dioxolo[4,5-g]cinnolin-4-ol has been used as a fluorescent probe for imaging biological systems.

Mechanism Of Action

The mechanism of action of [1,3]Dioxolo[4,5-g]cinnolin-4-ol involves the inhibition of specific enzymes that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, [1,3]Dioxolo[4,5-g]cinnolin-4-ol has been shown to inhibit the activity of protein kinases, which are involved in signal transduction pathways that regulate cell growth and proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of [1,3]Dioxolo[4,5-g]cinnolin-4-ol depend on the specific enzyme that is targeted by the compound. For example, inhibition of topoisomerase II can lead to DNA damage and cell death, while inhibition of protein kinases can lead to the arrest of cell cycle progression and apoptosis. In addition, [1,3]Dioxolo[4,5-g]cinnolin-4-ol has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

The advantages of using [1,3]Dioxolo[4,5-g]cinnolin-4-ol in lab experiments include its high potency and selectivity for specific enzymes, as well as its fluorescent properties that make it useful for imaging biological systems. However, the limitations of using this compound include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the research on [1,3]Dioxolo[4,5-g]cinnolin-4-ol. One direction is to explore the potential applications of this compound in other areas, such as material science and nanotechnology. Another direction is to optimize the synthesis method of [1,3]Dioxolo[4,5-g]cinnolin-4-ol to improve its yield and purity. In addition, further studies are needed to investigate the mechanism of action of this compound and its potential side effects in vivo. Finally, the development of new derivatives of [1,3]Dioxolo[4,5-g]cinnolin-4-ol with improved properties and selectivity is another direction for future research.
Conclusion
In conclusion, [1,3]Dioxolo[4,5-g]cinnolin-4-ol is a heterocyclic compound that has potential applications in various fields, including drug discovery, material science, and nanotechnology. The synthesis of this compound involves the reaction of 2-aminobenzoic acid with 4-hydroxybenzaldehyde in the presence of a catalyst. [1,3]Dioxolo[4,5-g]cinnolin-4-ol has been shown to exhibit anticancer, antiviral, and antibacterial activities by inhibiting specific enzymes that are involved in various biological processes. The advantages and limitations of using this compound in lab experiments depend on the specific application and the properties of the compound. Finally, there are several future directions for the research on [1,3]Dioxolo[4,5-g]cinnolin-4-ol, including exploring its potential applications in other areas, optimizing its synthesis method, investigating its mechanism of action and side effects, and developing new derivatives with improved properties and selectivity.

properties

IUPAC Name

1H-[1,3]dioxolo[4,5-g]cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-7-3-10-11-6-2-9-8(1-5(6)7)13-4-14-9/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLILOXPNNBOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513300
Record name 7H-[1,3]Dioxolo[4,5-g]cinnolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3]Dioxolo[4,5-g]cinnolin-4-ol

CAS RN

28657-76-3
Record name [1,3]Dioxolo[4,5-g]cinnolin-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28657-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-[1,3]Dioxolo[4,5-g]cinnolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,3]Dioxolo[4,5-g]cinnolin-4-ol
Reactant of Route 2
Reactant of Route 2
[1,3]Dioxolo[4,5-g]cinnolin-4-ol
Reactant of Route 3
Reactant of Route 3
[1,3]Dioxolo[4,5-g]cinnolin-4-ol
Reactant of Route 4
[1,3]Dioxolo[4,5-g]cinnolin-4-ol
Reactant of Route 5
[1,3]Dioxolo[4,5-g]cinnolin-4-ol
Reactant of Route 6
Reactant of Route 6
[1,3]Dioxolo[4,5-g]cinnolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.